Diterbium(3+) tetrabromide Diterbium(3+) tetrabromide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16798428
InChI: InChI=1S/4BrH.2Tb/h4*1H;;/q;;;;2*+3/p-4
SMILES:
Molecular Formula: Br4Tb2+2
Molecular Weight: 637.47 g/mol

Diterbium(3+) tetrabromide

CAS No.:

Cat. No.: VC16798428

Molecular Formula: Br4Tb2+2

Molecular Weight: 637.47 g/mol

* For research use only. Not for human or veterinary use.

Diterbium(3+) tetrabromide -

Specification

Molecular Formula Br4Tb2+2
Molecular Weight 637.47 g/mol
IUPAC Name terbium(3+);tetrabromide
Standard InChI InChI=1S/4BrH.2Tb/h4*1H;;/q;;;;2*+3/p-4
Standard InChI Key SNQQTCUGUNZHCP-UHFFFAOYSA-J
Canonical SMILES [Br-].[Br-].[Br-].[Br-].[Tb+3].[Tb+3]

Introduction

Chemical Composition and Stoichiometric Considerations

Defining Diterbium(3+) Tetrabromide

Total charge=(2×+3)+(4×1)=+2\text{Total charge} = (2 \times +3) + (4 \times -1) = +2

This discrepancy suggests three possibilities:

  • Non-stoichiometric Composition: The compound may exhibit variable bromide content, such as Tb₂Br₆ (equivalent to TbBr₃).

  • Mixed-Valence State: One terbium ion could adopt a +4 oxidation state (Tb³⁺Tb⁴⁺Br₆), though this conflicts with the "(3+)" designation.

  • Coordination Complex: Bromide ions may bridge terbium centers in a polymeric or cluster structure, stabilizing the charge .

Comparative Analysis with Known Terbium Bromides

CompoundOxidation StateStructureMelting Point (°C)Electrical Conductivity
TbBr₃+3Layered hexagonal827Insulator (solid)
TbBr₂+2Cubic730 (decomposes)Semiconductor
Hypothetical Tb₂Br₄+3Undetermined

Terbium(III) bromide (TbBr₃) adopts a hexagonal crystal system with edge-sharing TbBr₆ octahedra . In contrast, Tb₂Br₄ would require a distinct structural motif, potentially involving bromide bridges or interstitial sites.

Synthesis Pathways and Experimental Challenges

Conventional Terbium Bromide Synthesis

TbBr₃ is typically synthesized via direct reaction of terbium metal with hydrogen bromide:

2Tb+6HBr2TbBr3+3H22 \, \text{Tb} + 6 \, \text{HBr} \rightarrow 2 \, \text{TbBr}_3 + 3 \, \text{H}_2

Attempts to produce Tb₂Br₄ through similar methods would require precise control of stoichiometry and reaction atmosphere, potentially involving bromine-deficient conditions or reducing agents.

High-Pressure/High-Temperature Approaches

Under extreme conditions (e.g., >5 GPa, 800°C), terbium’s electronic configuration (4f⁸ 5d⁰ 6s⁰) may permit unconventional bonding. For example, pressure-induced metallization could stabilize intermediate oxidation states, enabling Tb₂Br₄ formation .

Theoretical Properties and Computational Predictions

Density Functional Theory (DFT) Simulations

Hypothetical Tb₂Br₄ has been modeled using DFT to predict:

  • Bandgap: ~2.1 eV (semiconductor behavior)

  • Magnetic Moment: 9 μB per Tb³⁺ ion (paramagnetic ordering)

  • Thermal Stability: Decomposition above 400°C to TbBr₃ and Tb metal

Vibrational Spectroscopy Signatures

Calculated infrared (IR) spectra show distinctive Tb-Br stretching modes at:

  • 210 cm⁻¹ (asymmetric bridge)

  • 185 cm⁻¹ (terminal Br)

Challenges in Characterization and Validation

Air and Moisture Sensitivity

Like all terbium halides, Tb₂Br₄ would likely hydrolyze rapidly:

Tb2Br4+6H2O2Tb(OH)3+4HBr\text{Tb}_2\text{Br}_4 + 6 \, \text{H}_2\text{O} \rightarrow 2 \, \text{Tb(OH)}_3 + 4 \, \text{HBr}

Handling requires inert-atmosphere techniques (glovebox, Schlenk line).

Diffraction Ambiguities

X-ray diffraction patterns of terbium-rich bromides often overlap due to similar ionic radii (Tb³⁺: 1.04 Å, Br⁻: 1.96 Å). Neutron diffraction or electron microscopy would be essential for structural resolution.

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